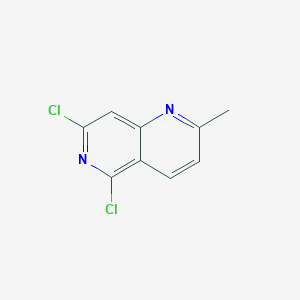
5,7-Dichloro-2-methyl-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-methyl-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methyl-1,6-naphthyridine typically involves the reaction of 5,7-dichloro-1,6-naphthyridine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
5,7-Dichloro-2-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide, often in the presence of a base like sodium hydride.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of this compound, where the chlorine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the compound.
科学的研究の応用
5,7-Dichloro-2-methyl-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 5,7-Dichloro-2-methyl-1,6-naphthyridine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing the growth of cancer cells.
類似化合物との比較
Similar Compounds
5,7-Dichloro-1,6-naphthyridine: Similar in structure but lacks the methyl group at position 2.
2-Methyl-1,6-naphthyridine: Similar but lacks the chlorine atoms at positions 5 and 7.
Uniqueness
5,7-Dichloro-2-methyl-1,6-naphthyridine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This combination of substituents enhances its potential for various applications, particularly in medicinal chemistry, where the specific arrangement of functional groups can significantly impact biological activity.
特性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC名 |
5,7-dichloro-2-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(12-5)4-8(10)13-9(6)11/h2-4H,1H3 |
InChIキー |
LXMCRBUXHJEFDE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=NC(=C2C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


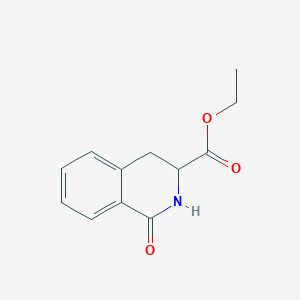


![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
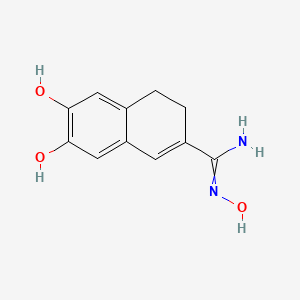
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
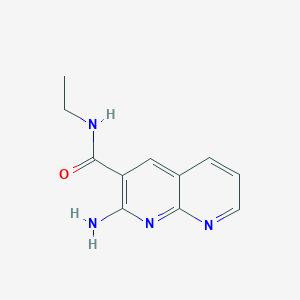
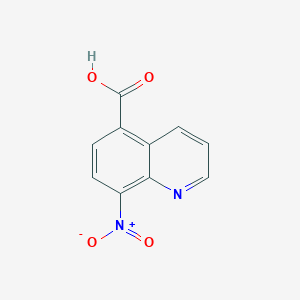


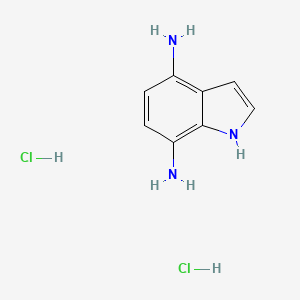
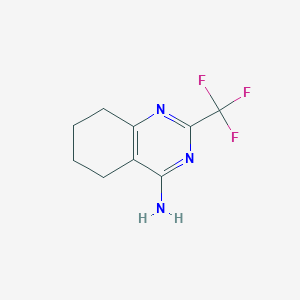
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
